3-Diethylamino-acrylonitrile can be synthesized from acrylonitrile through various chemical reactions involving diethylamine. It is classified under the broader category of nitriles and is often used as a precursor in the synthesis of polymers and other organic compounds. Its CAS Registry Number is 2407-68-3, and it is also known by several other names, including 3-(diethylamino)acrylonitrile.
The synthesis of 3-Diethylamino-acrylonitrile typically involves a two-step process:
The reaction mechanism generally involves nucleophilic attack by the nitrogen atom of diethylamine on the electrophilic carbon atom of acrylonitrile, leading to the formation of the desired product. The reaction conditions, including temperature, solvent choice, and catalyst type, can significantly influence the yield and purity of the final compound.
The molecular structure of 3-Diethylamino-acrylonitrile features a double bond between two carbon atoms (C=C) adjacent to a cyano group (). The structural formula can be represented as follows:
The compound exhibits geometric isomerism due to the presence of the double bond, which can exist in cis or trans configurations.
3-Diethylamino-acrylonitrile participates in various chemical reactions typical for acrylonitriles:
Understanding these reactions requires knowledge of reaction mechanisms, including electrophilic addition and radical propagation steps that are critical in polymer chemistry.
The mechanism of action for 3-Diethylamino-acrylonitrile primarily revolves around its reactivity due to the electron-withdrawing nature of the cyano group. This property enhances its electrophilicity, making it susceptible to nucleophilic attack.
Relevant data indicate that exposure limits should be adhered to due to potential health hazards associated with inhalation or skin contact.
3-Diethylamino-acrylonitrile has several applications:
Microwave irradiation has revolutionized the synthesis of N-alkylamino-acrylonitrile derivatives, significantly enhancing reaction efficiency and selectivity. This technique accelerates the aza-Michael addition of primary and secondary amines to the electron-deficient β-carbon of 3-diethylamino-acrylonitrile. Under microwave conditions, reaction times are reduced from hours to minutes while maintaining yields >85% for mono-adducts. Key advantages include precise temperature control, reduced side-product formation, and energy efficiency compared to conventional heating [3].
Table 1: Optimization Parameters for Microwave-Assisted Aza-Michael Additions
Parameter | Optimal Range | Impact on Yield/Selectivity |
---|---|---|
Temperature | 80–110°C | Higher temperatures favor bis-adducts |
Solvent | Ethanol/neat conditions | Neat reactions enable higher conversions |
Irradiation Time | 30–60 minutes | Longer times increase decomposition |
Amine:Acrylonitrile Ratio | 1:1 (mono) or 2:1 (bis) | Stoichiometry dictates product profile |
Catalyst | None required | Thermal activation sufficient |
The reaction mechanism involves nucleophilic attack by the amine on the polarized double bond of the acrylonitrile, facilitated by the electron-withdrawing nitrile group and electron-donating diethylamino group. Microwave irradiation specifically accelerates the rate-determining nucleophilic addition step by promoting molecular alignment through dielectric heating. This method enables the synthesis of both mono-adducts (n-alkyliminopropionitriles) and bis-adducts (n-alkyliminobis-propionitriles) through stoichiometric control, with the latter requiring excess amine and extended irradiation times [3].
Achieving precise regiocontrol in derivatization reactions requires tailored catalytic systems. Three distinct approaches have demonstrated efficacy:
Organocatalysis: Tertiary amine catalysts (DABCO, DMAP) enhance nucleophilicity through hydrogen-bonding interactions, directing attack exclusively to the β-position. DABCO (1,4-diazabicyclo[2.2.2]octane) in particular provides >95% β-selectivity in ethanol at ambient temperature by activating the Michael acceptor through transient enolate formation [7].
Lewis Acid Catalysis: Metal triflates (Sc(OTf)₃, Yb(OTf)₃) coordinate with the nitrile nitrogen, polarizing the double bond and favoring syn-addition. Scandium triflate (0.5–5 mol%) in acetonitrile enables near-quantitative yields of β-amino derivatives within 2 hours at 60°C. The mechanism involves chelation of the catalyst to both the nitrile and carbonyl oxygen in bifunctional substrates, creating a rigid transition state that dictates regiochemistry .
Phase-Transfer Catalysis (PTC): Tetraalkylammonium salts facilitate reactions in biphasic systems, particularly for hydrophobic amines. Benzyltriethylammonium chloride (TEBAC) in NaOH/H₂O-toluene systems achieves 80–90% conversion while enabling easy catalyst recovery. This method is ideal for large-scale syntheses where catalyst separation is critical .
Table 2: Comparative Performance of Catalytic Systems for Regioselective Derivatization
Catalyst Type | Representative Catalyst | Temperature (°C) | β-Selectivity (%) | Limitations |
---|---|---|---|---|
Organocatalyst | DABCO (10 mol%) | 25 | >95 | Slower reaction kinetics |
Lewis Acid | Sc(OTf)₃ (2 mol%) | 60 | 98 | Moisture sensitivity |
Phase-Transfer Agent | TEBAC (5 mol%) | 40 | 85 | Requires biphasic conditions |
The regiochemical outcome is fundamentally governed by the electronic asymmetry in 3-diethylamino-acrylonitrile, where molecular electron density theory (MEDT) calculations reveal significant polarization of the C=C bond. Fukui function analyses confirm higher electrophilicity at the β-carbon (f⁺ = 0.045) compared to the α-position (f⁺ = 0.012), explaining the consistent β-regioselectivity observed across catalytic systems .
The presence of a tertiary amino group adjacent to the nitrile creates a push-pull system that profoundly influences stereochemical outcomes. This electronic asymmetry stabilizes specific rotational isomers through intramolecular interactions:
Thermodynamic Stabilization: Intramolecular hydrogen bonding in E-isomers between the amino nitrogen and nitrile nitrogen creates a six-membered pseudo-cycle, lowering the energy by 3.5–5.2 kcal/mol compared to Z-isomers. This is particularly evident in derivatives like methyl-2-(1,3-benzoxazol-2(3H)-ylidene)(cyano)acetate, where NMR spectroscopy confirms exclusive E-configuration [7].
Kinetic Control: Low-temperature reactions (< -30°C) trap the Z-isomer through rapid nucleophilic addition before rotation can occur. However, these isomers gradually convert to the E-form upon warming, with half-lives of 2–4 hours at 0°C. Diethylamino substituents exhibit lower rotational barriers (ΔG‡ = 12–15 kcal/mol) compared to dimethylamino analogs (ΔG‡ = 15–18 kcal/mol) due to steric bulk [5].
Table 3: Rotational Barriers and Stability of Stereoisomers
Substituent Pattern | Rotational Barrier ΔG‡ (kcal/mol) | E:Z Ratio at Equilibrium | Dominant Stabilizing Force |
---|---|---|---|
N,N-diethyl | 12.3 | 99:1 | Steric bulk + resonance |
N,N-dimethyl | 15.7 | 95:5 | Resonance stabilization |
N-methyl-N-phenyl | 14.2 | 93:7 | Conjugation with phenyl |
Advanced characterization techniques provide unequivocal stereochemical assignment: X-ray crystallography reveals nearly coplanar arrangements between the benzoxazole ring and acrylonitrile moiety in E-isomers, with dihedral angles <5°. IR spectroscopy identifies characteristic N-H stretching frequencies downshifted to 3186–3288 cm⁻¹ in hydrogen-bonded E-isomers, while Z-isomers display unshifted bands at 3320–3350 cm⁻¹. ¹³C NMR chemical shifts of the β-carbon appear 8–10 ppm downfield in E-isomers (δ 165–168 ppm) versus Z-isomers (δ 157–160 ppm), providing a diagnostic spectroscopic handle [5] [7].
Theoretical modeling at the B3LYP/6-31G(d) level confirms that electrostatic potential maps show pronounced negative potential at the nitrile nitrogen and positive potential at the amino group, creating a stabilizing dipole moment of 4.8–5.2 Debye in the E-configuration. This alignment facilitates optimal orbital overlap between the nitrogen lone pair and the π* system of the nitrile, quantified by a Wiberg bond index of 0.25 in natural bond orbital (NBO) analysis [5] [7].
CAS No.: 54-28-4
CAS No.:
CAS No.: 92751-21-8
CAS No.:
CAS No.: 94720-08-8